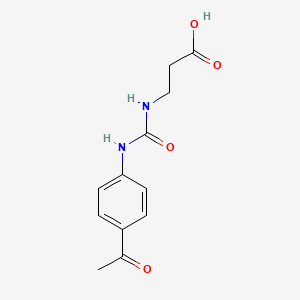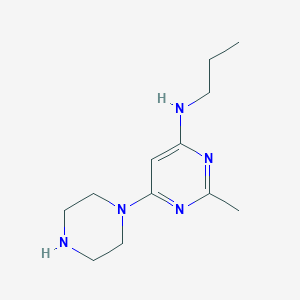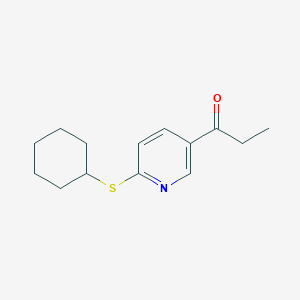
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C14H19NOS and a molecular weight of 249.37 g/mol . This compound is characterized by a pyridine ring substituted with a cyclohexylthio group and a propanone moiety. It is primarily used in research and development within the pharmaceutical and chemical industries .
Métodos De Preparación
The synthesis of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclohexylthiol.
Reaction Conditions: The reaction between 3-bromopyridine and cyclohexylthiol is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of Intermediate: The intermediate product, 6-(cyclohexylthio)pyridine, is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclohexylthio group and pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(6-(Cyclohexylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Phenylthio)pyridin-3-yl)propan-1-one: This compound has a phenylthio group instead of a cyclohexylthio group, which may result in different chemical and biological properties.
1-(6-(Methylthio)pyridin-3-yl)propan-1-one:
1-(6-(Ethylthio)pyridin-3-yl)propan-1-one: Similar to the methylthio derivative, the ethylthio group influences the compound’s characteristics and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H19NOS |
|---|---|
Peso molecular |
249.37 g/mol |
Nombre IUPAC |
1-(6-cyclohexylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H19NOS/c1-2-13(16)11-8-9-14(15-10-11)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 |
Clave InChI |
MYVUMBFXCUOTGI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CN=C(C=C1)SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



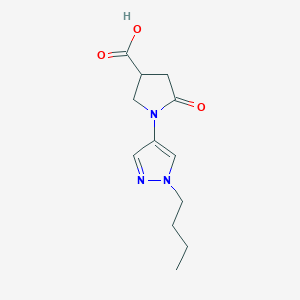
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
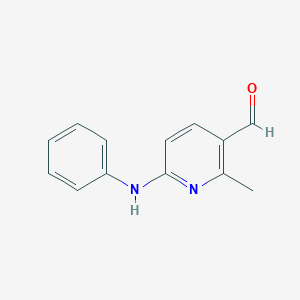
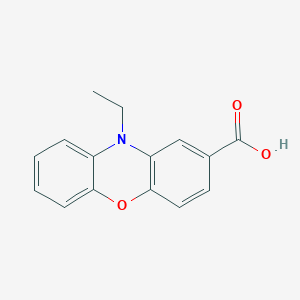
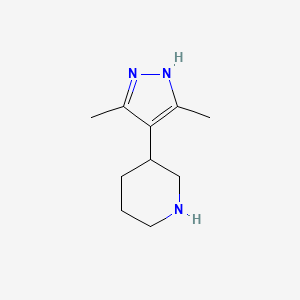
![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

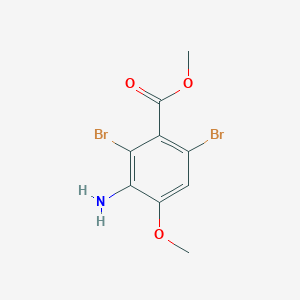
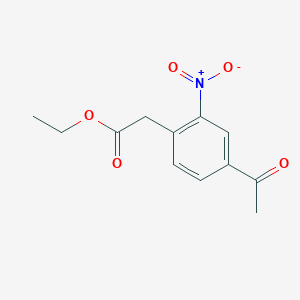
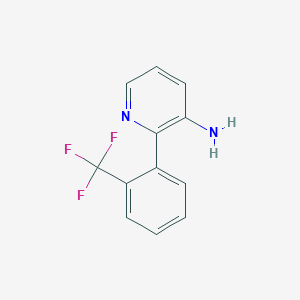
![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
